Sipoglitazar

Catalog No.
S543233
CAS No.
342026-92-0
M.F
C25H25N3O4S
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sipoglitazar

CAS Number

342026-92-0

Product Name

Sipoglitazar

IUPAC Name

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30)

InChI Key

SRFCAWATPLCLMG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(3-ethoxy-1-((4-((2-phenyl-1,3-thiazol-4-yl)methoxy)phenyl)methyl)pyrazol-4-yl)propanoic acid, sipoglitazar

Canonical SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

The exact mass of the compound Sipoglitazar is 463.1566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sipoglitazar (CAS: 342026-92-0), also known as TAK-654, is a highly potent, non-thiazolidinedione (non-TZD) pan-agonist of the peroxisome proliferator-activated receptors (PPARγ, PPARα, and PPARδ). Originally developed for metabolic syndrome and type 2 diabetes, it has transitioned into a critical research tool and reference standard in chemoinformatics, pharmacokinetics, and assay development workflows. Unlike traditional TZDs that selectively target PPARγ, Sipoglitazar provides simultaneous activation of all three PPAR isoforms at nanomolar concentrations. Furthermore, its distinct metabolic fate—primarily driven by UGT2B15-mediated glucuronidation rather than standard cytochrome P450 pathways—makes it an indispensable baseline material for ADME/Tox screening and pharmacogenetic polymorphism modeling in preclinical drug development [1].

Substituting Sipoglitazar with common PPARγ-selective agonists like pioglitazone or rosiglitazone fails in comprehensive metabolic modeling because these alternatives lack the crucial PPARα and PPARδ activation required to study synergistic lipid and glucose homeostasis. While older pan-agonists such as bezafibrate are commercially available, they suffer from low micromolar potency, necessitating high assay concentrations that often induce off-target effects or solvent toxicity in vitro. Additionally, from a pharmacokinetic perspective, standard TZDs are predominantly cleared via CYP2C8 oxidation. Using them as substitutes in ADME assays completely bypasses the Phase II UGT2B15 glucuronidation pathway, rendering them useless for researchers specifically investigating UGT-driven drug clearance and pharmacogenetic polymorphisms [1].

Nanomolar Pan-PPAR Potency vs. Legacy Fibrates

Sipoglitazar demonstrates highly potent pan-agonism across PPARγ, PPARα, and PPARδ with an EC50 of approximately 2 nM. In contrast, legacy pan-agonists like bezafibrate operate in the micromolar range, requiring significantly higher dosing to achieve comparable receptor activation [1].

Evidence DimensionIn vitro receptor activation potency (EC50)
Target Compound Data~2 nM
Comparator Or BaselineBezafibrate (Micromolar range)
Quantified Difference~1000-fold higher potency for Sipoglitazar
ConditionsIn vitro PPAR transactivation assays

Enables researchers to achieve full pan-PPAR activation at low nanomolar concentrations, minimizing the risk of off-target solvent toxicity in sensitive cell-based assays.

Specificity for UGT2B15-Mediated Phase II Clearance

Unlike pioglitazone, which relies heavily on CYP2C8 for clearance, Sipoglitazar is primarily cleared via UGT2B15-catalyzed acyl glucuronidation. Clinical pharmacokinetic modeling demonstrates that individuals homozygous for the UGT2B15*2 variant exhibit a 3.3-fold higher plasma exposure (AUC) to Sipoglitazar compared to wild-type (*1/*1) individuals due to a 2-fold reduction in intrinsic clearance [1].

Evidence DimensionPharmacokinetic exposure (AUC) variance by genotype
Target Compound Data3.3-fold higher AUC in UGT2B15*2/*2 vs *1/*1
Comparator Or BaselinePioglitazone (CYP2C8-dependent, independent of UGT2B15)
Quantified DifferenceAbsolute dependence on UGT2B15 polymorphism for Sipoglitazar clearance
ConditionsIn vivo human pharmacokinetic polymorphism modeling

Procuring Sipoglitazar provides ADME laboratories with a highly sensitive, validated reference standard for evaluating UGT2B15-specific drug metabolism and genetic clearance variability.

Exceptional Oral Bioavailability in Preclinical Rodent Models

For in vivo metabolic studies, consistent systemic exposure is critical. Sipoglitazar exhibits an exceptional oral bioavailability of 95.0% in rat models, ensuring that the administered dose reliably reaches systemic circulation and target tissues like the liver and adipose tissue without being lost to extensive first-pass metabolism [1].

Evidence DimensionOral Bioavailability (F%)
Target Compound Data95.0%
Comparator Or BaselineBaseline early-stage experimental pan-agonists (highly variable/low bioavailability)
Quantified DifferenceNear-complete systemic absorption
ConditionsOral administration in rat pharmacokinetic models

High and predictable bioavailability reduces inter-subject variability in preclinical cohorts, lowering the number of animals required for statistically significant metabolic modeling.

Reference Standard for UGT2B15 Pharmacogenetic Assays

Because its clearance is highly sensitive to the UGT2B15*2 polymorphism, Sipoglitazar is the ideal positive control for in vitro hepatocyte and microsome assays designed to screen new chemical entities for Phase II glucuronidation liabilities and genetic clearance variations [1].

Positive Control in Pan-PPAR Transactivation Screening

With its nanomolar potency across PPARγ, PPARα, and PPARδ, Sipoglitazar serves as a single-molecule benchmark in high-throughput screening (HTS) assays, replacing the need for complex cocktails of selective agonists like rosiglitazone and fenofibrate [2].

Preclinical Modeling of Synergistic Metabolic Homeostasis

Due to its 95.0% oral bioavailability in rats, Sipoglitazar is highly suited for use as a reliable pharmacological tool in rodent models of diet-induced obesity, dyslipidemia, and metabolic syndrome, ensuring reproducible systemic exposure [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

463.15657746 Da

Monoisotopic Mass

463.15657746 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40O898CJZB

Pharmacology

Sipoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.

Wikipedia

Sipoglitazar

Dates

Last modified: 08-15-2023
1: Stringer F, DeJongh J, Scott G, Danhof M. A model-based approach to analyze the influence of UGT2B15 polymorphism driven pharmacokinetic differences on the pharmacodynamic response of the PPAR agonist sipoglitazar. J Clin Pharmacol. 2014 Apr;54(4):453-61. doi: 10.1002/jcph.227. PubMed PMID: 24214217.
2: Nishihara M, Hiura Y, Kawaguchi N, Takahashi J, Asahi S. UDP-glucuronosyltransferase 2B15 (UGT2B15) is the major enzyme responsible for sipoglitazar glucuronidation in humans: retrospective identification of the UGT isoform by in vitro analysis and the effect of UGT2B15*2 mutation. Drug Metab Pharmacokinet. 2013;28(6):475-84. PubMed PMID: 23648677.
3: Stringer F, Ploeger BA, DeJongh J, Scott G, Urquhart R, Karim A, Danhof M. Evaluation of the impact of UGT polymorphism on the pharmacokinetics and pharmacodynamics of the novel PPAR agonist sipoglitazar. J Clin Pharmacol. 2013 Mar;53(3):256-63. doi: 10.1177/0091270012447121. PubMed PMID: 23444281.
4: Stringer F, Scott G, Valbuena M, Kinley J, Nishihara M, Urquhart R. The effect of genetic polymorphisms in UGT2B15 on the pharmacokinetic profile of sipoglitazar, a novel anti-diabetic agent. Eur J Clin Pharmacol. 2013 Mar;69(3):423-30. doi: 10.1007/s00228-012-1382-7. PubMed PMID: 22960998.
5: Nishihara M, Sudo M, Kamiguchi H, Kawaguchi N, Maeshiba Y, Kiyota Y, Takahashi J, Tagawa Y, Kondo T, Asahi S. Metabolic fate of sipoglitazar, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro. Drug Metab Pharmacokinet. 2012;27(2):223-31. PubMed PMID: 22123126.
6: Nishihara M, Sudo M, Kawaguchi N, Takahashi J, Kiyota Y, Kondo T, Asahi S. An unusual metabolic pathway of sipoglitazar, a novel antidiabetic agent: cytochrome P450-catalyzed oxidation of sipoglitazar acyl glucuronide. Drug Metab Dispos. 2012 Feb;40(2):249-58. doi: 10.1124/dmd.111.040105. PubMed PMID: 22028317.

Explore Compound Types